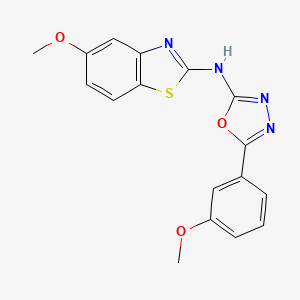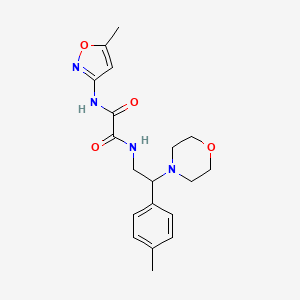![molecular formula C22H17F2N3O3S2 B2762666 2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide CAS No. 1260927-61-4](/img/structure/B2762666.png)
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C22H17F2N3O3S2 and its molecular weight is 473.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dual Inhibitor Properties
Research into compounds with a similar structure, focusing on thieno[2,3-d]pyrimidines, highlights their potential as dual inhibitors of key biological targets. For example, thieno[2,3-d]pyrimidine derivatives have been identified as potent dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), crucial enzymes in nucleotide biosynthesis and therapeutic targets in cancer and infectious diseases. These findings indicate the potential of such compounds in developing novel therapies for cancer and bacterial infections (Gangjee et al., 2008).
Antitumor Activity
The antitumor activities of thieno[3,2-d]pyrimidine derivatives further exemplify the potential medical applications. A study synthesizing new derivatives demonstrated significant anticancer activity across various human cancer cell lines, including breast, cervical, and colonic carcinoma cells. This suggests that compounds with similar structural elements could serve as a basis for developing new anticancer agents (Hafez & El-Gazzar, 2017).
Molecular Structure Analysis
The detailed molecular structure analysis of compounds bearing the pyrimidin-2-ylsulfanyl moiety has provided insights into their chemical behavior and interaction potential. Studies on the crystal structures of similar compounds reveal how the orientation and conformation of molecular components influence their reactivity and binding properties. This information is invaluable in the design of molecules with targeted properties for drug development and material science (Subasri et al., 2017).
Antimicrobial and Antiviral Properties
Compounds with structural similarities have also been explored for their antimicrobial and antiviral properties. For instance, derivatives of thieno[2,3-d]pyrimidine have been synthesized and tested for antimicrobial activity, showing promise as new antimicrobial agents. Additionally, their potential in antiviral research, particularly against novel viruses like SARS-CoV-2, indicates the broad applicability of these compounds in addressing global health challenges (Mary et al., 2020).
properties
IUPAC Name |
2-[3-(3,5-difluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(4-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N3O3S2/c1-2-30-17-5-3-15(4-6-17)25-19(28)12-32-22-26-18-7-8-31-20(18)21(29)27(22)16-10-13(23)9-14(24)11-16/h3-11H,2,12H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCVLQEWAPAGLDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC(=CC(=C4)F)F)SC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[3-methoxy([1,2,4]triazolo[4,3-a]pyridin-6-ylsulfonyl)anilino]acetate](/img/structure/B2762588.png)
![tert-Butyl 6-(aminomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B2762589.png)



![N-cycloheptyl-2-{1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzoxazol-6-yl)sulfonyl]piperidin-4-yl}acetamide](/img/structure/B2762597.png)



![[({[2-(Tert-butylsulfanyl)ethyl]amino}carbonyl)amino](4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2762601.png)

